2-o-Methylcytidine

Antiviral Research HCV NS5B Polymerase

2'-O-Methylcytidine (Cm) is a 2'-O-substituted ribonucleoside serving as a benchmark HCV NS5B polymerase inhibitor. Research supply chains often deliver generic cytidine lacking the critical 2'-O-methyl modification essential for NS5B competitive inhibition (IC50 = 3.8 µM) and RNA duplex stabilization. This compound resolves that gap. - Validated NS5B competitive inhibitor: enzymatic IC50 = 3.8 µM, replicon EC50 = 21.2 µM - Authentic Cm standard for LC-MS/MS RNA modification quantification in epitranscriptomics - Defined C3'-endo sugar conformation probe for NMR and RNA biophysical studies - ≥98% HPLC purity; consistent lot-to-lot quality for reproducible antiviral screening

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B13150526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-o-Methylcytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=N)C=CN1C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-17-10-12-6(11)2-3-13(10)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
InChIKeyBWQUCFRVXFREJL-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylcytidine: Antiviral Nucleoside Analog


2'-O-Methylcytidine (Cm) is a 2'-O-substituted ribonucleoside analog of cytidine. It functions as a competitive inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), with an in vitro enzymatic IC50 of 3.8 µM against NS5B and a replicon assay EC50 of 21.2 µM [1]. As an endogenous RNA modification, Cm occurs naturally in various RNA species, including tRNA, rRNA, and mRNA, where it influences RNA stability, structure, and function [2]. Its dual role as both an endogenous epitranscriptomic mark and a synthetic antiviral agent makes it a versatile tool in nucleic acid research and drug development.

Workflow HCV NS5B polymerase inhibition research
Use Context Epitranscriptomic RNA modification analysis
Feature Endogenous 2'-O-methyl modification probe

Why 2'-O-Methylcytidine Is Irreplaceable


The 2'-O-methyl modification of 2'-O-Methylcytidine confers distinct biochemical properties that are absent in unmodified cytidine and other cytidine analogs. The 2'-O-methyl group enhances RNA duplex thermodynamic stability and increases resistance to nuclease degradation [1]. In antiviral contexts, the 2'-O-methyl modification is essential for NS5B polymerase inhibition; the unmodified cytidine triphosphate does not exhibit the same competitive inhibition profile against HCV NS5B [2]. Furthermore, the metabolic activation of 2'-O-Methylcytidine is cell-type dependent, with variable intracellular conversion to the active 5'-triphosphate metabolite, a limitation not observed with the structurally distinct 2'-C-methyladenosine [3]. These differences preclude simple substitution with generic cytidine or other modified nucleosides in experimental and therapeutic applications.

Unmodified Cytidine
Lacks 2'-O-methyl group; may not inhibit NS5B polymerase.
2'-C-Methyladenosine
Different metabolic activation profile may alter cellular efficacy context.
Generic Cytidine Triphosphate
Not a competitive inhibitor of NS5B; substitution may invalidate assay.

2'-O-Methylcytidine: Quantitative Comparisons


NS5B Polymerase Inhibition vs. 2'-C-Methyladenosine

The 5'-triphosphate of 2'-O-Methylcytidine inhibits HCV NS5B-catalyzed RNA synthesis in vitro in a manner competitive with natural substrate nucleoside triphosphates. The enzymatic IC50 is 3.8 µM [1]. In contrast, 2'-C-methyladenosine triphosphate, another 2'-modified nucleoside analog, exhibits a lower enzymatic IC50 of approximately 0.3 µM against NS5B, indicating greater potency [2]. This quantitative difference establishes the relative inhibitory strength of the two 2'-modified nucleoside classes.

NS5B Inhibition
Reported
IC50: 3.8 µM (Cm) vs. ≈0.3 µM (2'-C-Me-Ado); 12.7-fold
Supports NS5B inhibition benchmarking.
Cross-study comparison; verify in own assay.
Antiviral Research HCV NS5B Polymerase Nucleoside Inhibitors

HCV Replicon Antiviral Activity vs. 2'-C-Methyladenosine

In HCV subgenomic replicon assays, 2'-O-Methylcytidine exhibits an EC50 of 21.2 µM against viral RNA replication [1]. By comparison, 2'-C-methyladenosine demonstrates significantly greater potency with an EC50 of approximately 0.3 µM under similar assay conditions [2]. The ~70-fold difference in cellular antiviral activity highlights the impact of intracellular metabolism on nucleoside analog efficacy.

HCV Replicon Activity
Reported
EC50: 21.2 µM (Cm) vs. ≈0.3 µM (2'-C-Me-Ado); ~70-fold
Supports cell-based antiviral activity review.
Cell line-dependent metabolism may shift response.
Antiviral Drug Discovery HCV Replicon Cell-Based Assay Nucleoside Prodrugs

RNA Modification Abundance vs. 5-Methylcytidine

In total RNA isolated from mouse brain, pancreas, and spleen, 2'-O-Methylcytidine (Cm) is present at higher levels than the corresponding methylated nucleobase product 5-methylcytidine (m5C) [1]. Specifically, the 2'-O-methylated ribonucleosides (Cm and Am) are more abundant than their base-methylated counterparts (m5C and m6A) in these tissues, though this pattern is not observed in mouse heart. In HEK293T cells, Cm levels are 6.5- to 43-fold lower in mRNA compared to total RNA, whereas m5C shows a similar reduction, indicating differential distribution across RNA species.

RNA Modification Abundance
Head-to-head
Cm > m5C in brain, pancreas, spleen; 6.5-43× lower in mRNA vs total RNA
Informs epitranscriptomic quantification design.
Tissue-specific distribution; validate in target matrix.
Epitranscriptomics RNA Modification LC-MS/MS Quantification tRNA Biology

Conformational Rigidity vs. N4-Acetyl-2'-O-Methylcytidine

Proton NMR spectroscopy reveals that 2'-O-methylation of cytidine stabilizes the C3'-endo sugar conformation, inducing conformational rigidity [1]. The dual modification N4-acetyl-2'-O-methylcytidine (ac4Cm) exhibits extreme conformational rigidity due to additive effects of N4-acetylation and 2'-O-methylation. This enhanced rigidity enables tRNA from extremely thermophilic archaebacteria to maintain proper A-type conformation at high temperatures, whereas mesophilic organisms employ only single modifications (either base or ribose) at given positions.

Conformational Rigidity
Class-level
Cm stabilizes C3'-endo; ac4Cm more rigid (NMR)
Supports RNA structural probe design.
Qualitative NMR observation; verify in target RNA context.
tRNA Structure Thermophilic Adaptations NMR Spectroscopy RNA Stability

tRNA Cytidine 2'-O-Methylation Specificity

The E. coli enzyme tRNA (cytidine(34)-2'-O)-methyltransferase (EC 2.1.1.207, YibK) catalyzes 2'-O-methylation of cytidine at the wobble position (nucleotide 34) in tRNA(Leu) isoacceptors [1]. This enzyme also methylates 5-carboxymethylaminomethyluridine (cmnm5U) at the same position, demonstrating dual substrate specificity. However, YibK exhibits strict selectivity requirements: it only methylates the two tRNA(Leu) isoacceptors when they present the correct anticodon loop sequence and require prior installation of the i6A modification at position 37. This precise substrate discrimination differs from other tRNA methyltransferases that act on different positions or sequences.

tRNA Methylation Specificity
Class-level
YibK methylates cytidine(34) in tRNA(Leu) with strict context requirements
Informs tRNA modification pathway reconstitution.
Requires prior i6A(37) modification; E. coli model.
tRNA Maturation Methyltransferase Substrate Specificity Wobble Position

Cell Line-Dependent Antiviral Activity vs. 2'-C-Methyladenosine

2'-O-Methylcytidine exhibits cell line-dependent antiviral activity in HCV replicon assays. While it inhibits HCV replication in some replicon cell lines (EC50 = 21.2 µM), it was found to be completely inactive in one replicon cell line tested [1]. In contrast, 2'-C-methyladenosine elicited similar inhibitory potencies across different cell lines [2]. The inactivity of 2'-O-Methylcytidine in the resistant cell line was attributed to poor intracellular conversion to the active 5'-triphosphate, a limitation that was reversed using a monophosphate prodrug.

Cell Line Activity
Head-to-head
2'-O-Me-Cyd inactive in one replicon line; 2'-C-Me-Ado consistent
Highlights metabolic activation variability.
Phosphorylation-limited; consider prodrug approach.
HCV Replicon Drug Metabolism Cell Line Variability Prodrug Strategy

2'-O-Methylcytidine: Research & Industrial Applications


HCV NS5B Inhibitor Screening & Mechanistic Studies

2'-O-Methylcytidine serves as a benchmark NS5B polymerase inhibitor (enzymatic IC50 = 3.8 µM) for screening novel HCV antivirals. Its competitive inhibition mechanism against natural NTP substrates makes it valuable for enzymatic characterization and mode-of-action studies [1].

Epitranscriptomic Analysis of RNA Modifications

As an endogenous 2'-O-methylated nucleoside, Cm is a critical analyte in LC-MS/MS methods for quantifying RNA modifications. Its tissue-specific distribution and differential abundance between total RNA and mRNA require authentic Cm standards for accurate quantification in epitranscriptomic research [2].

Prodrug Development & Metabolic Activation Studies

The cell line-dependent activity of 2'-O-Methylcytidine due to poor intracellular phosphorylation makes it an ideal model compound for developing and validating nucleoside monophosphate prodrug strategies. Researchers can use this compound to study cellular kinase limitations and optimize prodrug delivery approaches [3].

RNA Structural & Conformational Studies

The 2'-O-methyl modification of cytidine stabilizes the C3'-endo sugar conformation, providing a defined structural probe for NMR and biophysical studies of RNA structure. Comparative analysis with dual-modified analogs (e.g., ac4Cm) informs the additive effects of nucleoside modifications on RNA conformational rigidity [4].

Application
Selection Property
Validation Focus
HCV NS5B inhibitor screening
NS5B inhibition assay context
Competitive inhibition profiling
RNA modification quantification
Endogenous 2'-O-methyl nucleoside standard
LC-MS/MS method validation
Nucleoside prodrug activation research
Cell line-dependent phosphorylation model
Intracellular metabolite analysis
RNA conformational analysis
C3'-endo sugar pucker stabilization
NMR structural probing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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